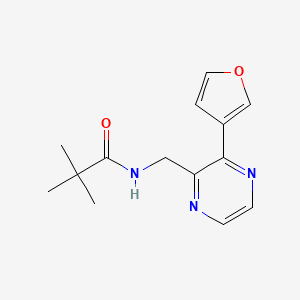

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pivalamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,3)13(18)17-8-11-12(16-6-5-15-11)10-4-7-19-9-10/h4-7,9H,8H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXCMOBNMMGHGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NC=CN=C1C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pivalamide typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the pyrazine ring: This involves the condensation of diamines with diketones or other suitable precursors.

Coupling of the furan and pyrazine rings: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base.

Introduction of the pivalamide group: This can be done through the reaction of the intermediate with pivaloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation to form furanones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

Substitution: Both the furan and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products:

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydropyrazines and other reduced derivatives.

Substitution: Various substituted furans and pyrazines depending on the reagents used.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pivalamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The furan and pyrazine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to the modulation of biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pivalamide with structurally analogous pivalamide derivatives, focusing on molecular features, synthesis, and inferred properties.

Structural Analogues from Catalogs and Literature

Key compounds from the 2017 Catalog of Pyridine Compounds and synthesis-focused studies () provide a basis for comparison:

Key Observations:

- Heterocycle Diversity: The target compound’s pyrazine-furan system contrasts with pyridine-based analogues (e.g., ). Pyrazine’s lower basicity (vs.

- Substituent Effects : Halogenated derivatives (e.g., Cl, I in ) increase molecular weight and polar surface area, likely reducing solubility compared to the target compound’s furan group, which introduces oxygen-mediated hydrophilicity .

- Synthetic Complexity : The target compound’s synthesis likely involves coupling a furan-pyrazine amine precursor with pivaloyl chloride, analogous to methods in . By contrast, halogenated analogues () require hazardous reagents (e.g., pyridinium tribromide) or photochemical steps .

Physicochemical and Functional Properties

- Molecular Weight and Solubility : The target compound (M.W. 275.31) is lighter than iodinated pyridine derivatives (e.g., 366.58 in ), suggesting better bioavailability. The furan oxygen may improve water solubility relative to halogenated or silylated analogues () .

- Electronic Effects : Pyrazine’s electron-deficient nature could enhance interactions with electron-rich biological targets (e.g., ATP-binding pockets), whereas pyridine-based pivalamides (–7) may engage in stronger dipole-dipole interactions due to their lone nitrogen pair .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer, antimicrobial, and anti-inflammatory agent. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a unique structure combining a furan ring, a pyrazine moiety, and a pivalamide group. The synthesis typically involves several steps:

- Formation of the Furan Ring : Achieved through cyclization of suitable precursors under acidic or basic conditions.

- Formation of the Pyrazine Ring : Involves the condensation of diamines with diketones.

- Coupling Reaction : The furan and pyrazine rings are coupled using reagents such as EDCI or DCC in the presence of a base.

- Introduction of Pivalamide Group : This is done through reaction with pivaloyl chloride in the presence of a base like triethylamine.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound was screened for its antiproliferative activity using hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 0.46 | CDK2 inhibition, cell cycle arrest |

| MCF7 | 0.27 | p53-MDM2 interaction inhibition |

The compound exhibited significant activity with IC50 values lower than standard inhibitors like roscovitine (IC50 = 1.41 µM), indicating its potential as a lead compound for further development .

Antimicrobial Activity

The antimicrobial properties were also explored, showing effectiveness against various bacterial strains. This was attributed to the structural features that facilitate interactions with microbial targets.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| P. aeruginosa | 20 |

These results suggest that this compound could serve as a scaffold for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to anticancer and antimicrobial activities, the compound has shown promise in anti-inflammatory assays. It was found to inhibit pro-inflammatory cytokines in vitro, which could be beneficial for treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects includes:

- Interaction with Enzymes : The furan and pyrazine rings can participate in π-π stacking and hydrogen bonding with target proteins.

- Stability Enhancement : The pivalamide group increases the compound's stability and bioavailability, allowing for more effective interactions with biological targets.

Case Studies

A notable study involved the evaluation of this compound's effect on cancer cell lines where it demonstrated not only antiproliferative effects but also induced apoptosis in treated cells, further highlighting its potential as an anticancer agent.

Q & A

Q. What synthetic routes are recommended for preparing N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pivalamide, and how can yields be optimized?

The synthesis typically involves multi-step reactions starting from furan and pyrazine precursors. Key steps include:

- Coupling reactions : Amidation of the pyrazine intermediate with pivaloyl chloride under anhydrous conditions, often using a base like triethylamine to neutralize HCl byproducts .

- Functional group protection : Protecting the furan oxygen during reactive steps (e.g., using trimethylsilyl groups) to prevent side reactions .

- Purification : Column chromatography (silica gel) or recrystallization to isolate the final product. Yield optimization focuses on controlling temperature (e.g., 0–5°C for exothermic steps), solvent selection (e.g., DMF for polar intermediates), and catalyst use (e.g., Pd for cross-coupling) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions on the pyrazine and furan rings .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) and detect residual solvents .

- X-ray Crystallography : For absolute structural confirmation using programs like SHELX (e.g., SHELXL for refinement) .

- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity or biological interactions of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP functional) are used to:

- Optimize geometry : Determine the lowest-energy conformation of the molecule, including dihedral angles between the furan and pyrazine rings .

- Frontier Molecular Orbital (FMO) analysis : Predict sites for nucleophilic/electrophilic attacks by analyzing HOMO-LUMO gaps .

- Docking studies : Simulate binding to biological targets (e.g., enzymes) by modeling non-covalent interactions (π-π stacking, hydrogen bonds) .

Q. How should researchers design experiments to evaluate its anticancer activity, and what controls are essential?

- Cell line selection : Use panels of cancer cell lines (e.g., HeLa, MCF-7) and normal cell controls (e.g., HEK293) to assess selectivity .

- Mechanistic assays : Measure apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation. Include positive controls (e.g., doxorubicin) and vehicle-treated cells .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC50 values. Replicate experiments ≥3 times to ensure statistical rigor .

Q. How can structural modifications enhance its biological activity, and what SAR trends are observed in analogs?

- Substituent effects : Adding electron-withdrawing groups (e.g., -CF3) to the pyrazine ring improves metabolic stability . Replacing pivalamide with sulfonamide groups (e.g., as in N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide) enhances target affinity .

- Heterocycle swaps : Replacing furan with thiophene (e.g., in 4-(3-methoxypyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide) alters solubility and bioavailability .

Q. How should discrepancies in reported biological data (e.g., conflicting IC50 values) be resolved?

- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times across labs .

- Impurity analysis : Use HPLC to rule out batch-to-batch variability in byproducts (e.g., unreacted intermediates) .

- Target validation : Confirm compound specificity using siRNA knockdowns or competitive binding assays .

Q. What strategies are effective in studying its metabolic stability and degradation pathways?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

- Isotope labeling : Use 14C-labeled analogs to trace metabolites in urine/feces .

- Forced degradation : Expose to heat, light, or acidic/alkaline conditions to identify degradation products (e.g., hydrolysis of the amide bond) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.